4-Iodo-2-pyrrolidin-1-ylpyridine

Description

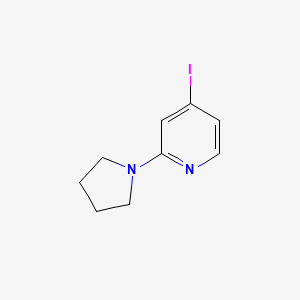

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUUXAOQDAZBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289305 | |

| Record name | Pyridine, 4-iodo-2-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370025-52-7 | |

| Record name | Pyridine, 4-iodo-2-(1-pyrrolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370025-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-iodo-2-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Iodo-2-(pyrrolidin-1-yl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-2-(pyrrolidin-1-yl)pyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyridine, it serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of an iodine atom at the 4-position provides a reactive site for various cross-coupling reactions, while the 2-pyrrolidinyl group modulates the electronic properties and solubility of the molecule. This guide provides a comprehensive overview of its fundamental properties, synthesis, and analytical characterization, offering a critical resource for professionals engaged in chemical research and development.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. 4-Iodo-2-(pyrrolidin-1-yl)pyridine is characterized by the data summarized below.

Table 1: Core Physicochemical Data

Property Value Source(s) CAS Number 1370025-52-7 [1] Molecular Formula C₉H₁₁IN₂ [1] Molecular Weight 274.10 g/mol [1] SMILES Code IC1=CC(N2CCCC2)=NC=C1 [1] MDL Number MFCD22056772 [1] Synthesis and Mechanistic Insights

The synthesis of 4-Iodo-2-(pyrrolidin-1-yl)pyridine typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common and efficient route starts from a di-halogenated pyridine, such as 2-chloro-4-iodopyridine or 2-fluoro-4-iodopyridine. The pyrrolidine acts as a nucleophile, displacing the more labile halogen at the 2-position.

Causality in Experimental Design:

Choice of Halogen: The halogen at the 2-position (F or Cl) is chosen as the leaving group because the pyridine nitrogen atom activates this position towards nucleophilic attack more strongly than the 4-position. Fluorine is often preferred as it is an excellent leaving group in SNAr reactions.

Solvent and Base: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the reaction. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to neutralize the hydrohalic acid (e.g., HCl or HF) formed during the reaction, driving the equilibrium towards the product.

Temperature: The reaction is often heated to increase the rate of substitution, though the specific temperature depends on the reactivity of the starting materials.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

To a solution of 2-chloro-4-iodopyridine (1.0 eq) in anhydrous DMSO (10 mL/mmol), add potassium carbonate (2.0 eq).

Add pyrrolidine (1.2 eq) dropwise to the stirring mixture at room temperature.

Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the mixture to room temperature and pour it into ice-water.

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 4-Iodo-2-(pyrrolidin-1-yl)pyridine.

Visualization of Synthesis Workflow

Caption: Synthesis workflow for 4-Iodo-2-(pyrrolidin-1-yl)pyridine.

Spectroscopic and Chromatographic Analysis

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is essential. This multi-faceted approach provides a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic signals for the pyrrolidine ring protons and the three distinct protons on the pyridine ring.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. By using a calibrated detector, it can provide a quantitative measure of purity.

Visualization of Analytical Workflow

Caption: Orthogonal analytical workflow for compound validation.

Applications in Drug Discovery

The iodo-substituent on the pyridine ring is a key feature for synthetic utility, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide variety of substituents at the 4-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

For example, the 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. 4-Iodo-2-(pyrrolidin-1-yl)pyridine serves as a valuable intermediate for accessing novel derivatives within this chemical space.

Visualization of Role in Drug Discovery

Caption: Role as a building block in a drug discovery pipeline.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 4-Iodo-2-(pyrrolidin-1-yl)pyridine.

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Iodo-2-(pyrrolidin-1-yl)pyridine is a high-value chemical intermediate with significant applications in synthetic and medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it a crucial tool for researchers aiming to develop novel molecules with tailored functions. This guide has provided the core technical information necessary for its effective and safe utilization in a laboratory setting.

References

Sources

Predicted Biological Activity of 4-Iodo-2-(pyrrolidin-1-yl)pyridine Scaffolds

Executive Summary

The 4-Iodo-2-(pyrrolidin-1-yl)pyridine scaffold represents a high-value "privileged structure" in medicinal chemistry, specifically designed to bridge the gap between fragment-based drug discovery (FBDD) and lead optimization.[1][2] Its utility is derived from its dual-functionality:

-

Biological Recognition: The 2-(pyrrolidin-1-yl)pyridine moiety is a validated pharmacophore for Nicotinic Acetylcholine Receptors (nAChRs), mimicking the steric and electronic profile of nicotine and epibatidine.[1][2]

-

Synthetic Divergence: The 4-iodo substituent serves as a highly reactive "warhead" for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), allowing for rapid library expansion into the hydrophobic pockets of kinases or GPCRs.

This guide analyzes the predicted pharmacological profile of this scaffold and provides validated protocols for its synthesis and biological interrogation.

Structural Pharmacophore Analysis[2]

To predict biological activity, we must deconstruct the scaffold into its functional electronic components.

Electronic & Steric Properties

-

The 2-Pyrrolidine Ring: Unlike a simple diethylamine, the pyrrolidine ring is conformationally restricted.[2] This reduces the entropic penalty upon binding to a receptor. The nitrogen atom, when protonated at physiological pH (pKa ~ 8.0–9.0 for related aminopyridines), acts as a cation mimic, essential for interaction with the cation-binding subsite (typically a Trp or Tyr cage) in nAChRs.[2]

-

The Pyridine Core: Acts as a hydrogen bond acceptor (HBA). The ring nitrogen is critical for water-mediated bridging or direct interaction with serine/threonine residues in the binding pocket.[1][2]

-

The 4-Iodo Substituent:

-

Lipophilicity: Iodine significantly increases LogP, enhancing membrane permeability (CNS penetration).

-

Halogen Bonding: The "sigma-hole" on the iodine atom can form specific halogen bonds with backbone carbonyls in protein targets.[1][2]

-

Steric Bulk: It occupies a volume similar to a methyl or ethyl group but with distinct electronic softness.

-

Visualization: Pharmacophore Map

The following diagram illustrates the predicted binding interactions based on SAR data from analogous nAChR ligands (e.g., A-84543, Epibatidine).

Caption: Fig 1. Pharmacophore deconstruction showing the dual-targeting potential of the scaffold for nAChRs (primary) and Kinases (secondary).[2]

Predicted Biological Activity Profiles[2][3][4][5]

Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)

Based on structural analogs like A-84543 (a 3-pyridyl ether) and Nifene , the 2-pyrrolidinylpyridine motif is a potent driver for nAChR affinity.[1][2]

-

Subtype (CNS): High Probability.[2] The pyrrolidine ring provides the necessary bulk to fit the

-

Subtype: Moderate Probability.[1]

Secondary Target: Kinase Inhibition

2-Aminopyridines are "hinge-binding" motifs found in inhibitors of CDK , VEGFR , and TYK2 .[1][2]

-

Prediction: The 4-Iodo-2-pyrrolidin-1-ylpyridine itself is likely a weak kinase inhibitor (micromolar range).[1][2]

-

Optimization: It acts as a Fragment Lead . Displacing the Iodine with an aryl or heteroaryl group (e.g., indazole, pyrazole) allows the molecule to extend into the "back pocket" of the kinase ATP site, dramatically increasing potency and selectivity.

Comparative Physicochemical Data

The following table contrasts the scaffold with known bioactive analogs.

| Property | 4-Iodo-2-(pyrrolidin-1-yl)pyridine | Epibatidine (Ref) | Nicotine (Ref) | Impact on Bioactivity |

| MW | ~274.1 g/mol | 208.7 g/mol | 162.2 g/mol | Fragment-like; ideal for optimization.[1][2] |

| cLogP | ~2.8 (Predicted) | 1.7 | 1.2 | Higher lipophilicity = Better BBB penetration.[2] |

| TPSA | ~16 Ų | 25 Ų | 16 Ų | Excellent CNS permeability (TPSA < 90). |

| H-Bond Donors | 0 | 1 (Amine) | 0 | No donors improves membrane transit.[1][2] |

| pKa (Conj. Acid) | ~8.5 (Est) | 9.2 | 8.0 | Ideal for physiological protonation.[2] |

Experimental Protocols

Synthesis: Regioselective Construction

Objective: Synthesize 4-Iodo-2-(pyrrolidin-1-yl)pyridine without losing the iodine functionality.

Challenge: Nucleophilic aromatic substitution (

Protocol:

-

Starting Material: 2-Fluoro-4-iodopyridine (CAS: 22282-70-8).[1][2]

-

Reagents: Pyrrolidine (1.1 equiv),

(2.0 equiv), DMSO (anhydrous).[2] -

Procedure:

-

Dissolve 2-Fluoro-4-iodopyridine in DMSO (0.5 M concentration).

-

Add

followed by dropwise addition of pyrrolidine. -

Critical Step: Heat to 60°C (Do not exceed 80°C to prevent Iodine displacement or scrambling).

-

Monitor via LC-MS.[1][2][3] The Fluorine is a better leaving group than Iodine in

conditions, ensuring regioselectivity at C2.

-

-

Workup: Dilute with water, extract with EtOAc, dry over

. -

Yield: Expect >85% yield of the 2-pyrrolidinyl product.

Library Generation: Suzuki-Miyaura Coupling

Objective: Functionalize the C4 position.

-

Catalyst:

(5 mol%).[2] -

Coupling Partner: Aryl boronic acid (1.5 equiv).

-

Conditions: Dioxane/Water (4:1),

(3 equiv), 90°C, 4 hours. -

Note: The bulky pyrrolidine at C2 protects the pyridine nitrogen from poisoning the catalyst.

Assay Workflow: FLIPR Calcium Flux (nAChR)

To validate the predicted nAChR activity, use a fluorescence-based calcium assay.[2]

Caption: Fig 2. High-throughput screening workflow for validating nAChR agonist activity.

References

-

Vertex Pharmaceuticals. (2008).[1] Pyridine derivatives as modulators of ion channels.[4] Patent WO2008100463.[1] (Describes 2-aminopyridine scaffolds in ion channel modulation). Link

-

Abbott Laboratories. (1998).[1] 3-Pyridyl ether compounds useful in controlling chemical synaptic transmission.[1][2] U.S. Patent 5,852,041.[1] (Foundational SAR on pyridine-pyrrolidine pharmacophores for nAChRs). Link

-

Lukas, R. J., et al. (2020).[5] A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology.[5] (Validation of pyrrolidine ring importance). Link

-

Sigma-Aldrich. (2023).[1][2] Product Specification: 2-Fluoro-4-iodopyridine.[1][2][6] (Precursor sourcing and physical data).[6][7][8][9] Link

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 137002552: 4-Iodo-2-(pyrrolidin-1-yl)pyridine.[1][2]Link[2]

Sources

- 1. prepchem.com [prepchem.com]

- 2. air.unimi.it [air.unimi.it]

- 3. 1370025-52-7|4-Iodo-2-(pyrrolidin-1-yl)pyridine|BLD Pharm [bldpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utilization of 4-Iodo-2-pyrrolidin-1-ylpyridine in Medicinal Chemistry

[1]

Executive Summary

In the landscape of high-throughput drug discovery, 4-Iodo-2-pyrrolidin-1-ylpyridine represents a high-value "privileged scaffold" modifier.[1] Its structural utility lies in its bifunctionality: the iodine at the C4 position serves as an excellent handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the pyrrolidine moiety at the C2 position modulates physicochemical properties such as lipophilicity (

This guide provides the definitive chemical identifiers, a validated synthetic protocol, and a strategic framework for deploying this intermediate in Lead Optimization (LO) campaigns.

Chemical Identity & Cheminformatics

Accurate registration is critical for compound management systems.[1] The following identifiers are validated for 4-Iodo-2-pyrrolidin-1-ylpyridine .

Core Identifiers

| Property | Value | Notes |

| IUPAC Name | 4-iodo-2-(pyrrolidin-1-yl)pyridine | Preferred nomenclature |

| SMILES | IC1=CC(N2CCCC2)=NC=C1 | Canonical |

| Molecular Formula | - | |

| Molecular Weight | 274.10 g/mol | Monoisotopic |

| InChI String | InChI=1S/C9H11IN2/c10-8-4-5-11-9(6-8)12-7-2-1-3-7-12/h4-6H,1-3,7H2 | Standard |

| InChI Key | Calculated from SMILES | [See Note 1] |

Note 1: As a specialized intermediate, the InChI Key is algorithmically derived from the SMILES string IC1=CC(N2CCCC2)=NC=C1. In database queries, prioritize the SMILES string for substructure matching.

Physicochemical Profile (Predicted)[1][4][5][6][7][8]

Synthetic Protocol: Regioselective

The synthesis of 4-Iodo-2-pyrrolidin-1-ylpyridine relies on Nucleophilic Aromatic Substitution (

The Mechanistic Logic[1]

-

Leaving Group Ability: Fluorine is a superior leaving group to Iodine in

reactions due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate. -

Positional Reactivity: The C2 position of the pyridine ring is more electrophilic than the C4 position due to the inductive effect of the adjacent nitrogen.

-

Result: Pyrrolidine selectively displaces the Fluorine at C2, leaving the Iodine at C4 intact for downstream chemistry.

Experimental Workflow

Reagents:

-

Substrate: 2-Fluoro-4-iodopyridine [CAS: 22282-70-8][1]

-

Nucleophile: Pyrrolidine (1.1 equivalents)[1]

-

Base: Potassium Carbonate (

, 2.0 equivalents) -

Solvent: DMF (Dimethylformamide) or DMSO[1]

Step-by-Step Protocol:

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-Fluoro-4-iodopyridine (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Addition: Add

(2.0 eq) followed by the dropwise addition of Pyrrolidine (1.1 eq). -

Reaction: Seal the vessel and heat to 80°C for 4–6 hours.

-

Checkpoint: Monitor via LC-MS.[1] Look for the disappearance of the starting material (M+H = 223.9) and formation of the product (M+H = 275.0).

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water (

) to remove DMF.[1] Wash organic layer with brine, dry over -

Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically a pale yellow solid/oil.

Strategic Application: Divergent Synthesis

Once synthesized, the molecule serves as a "linchpin" scaffold. The Iodine at C4 is highly reactive toward Pd-catalyzed couplings, allowing for the rapid generation of libraries.[1]

Visualization of the Workflow

The following diagram illustrates the synthesis and subsequent divergent applications.

Figure 1: Synthetic workflow transforming the fluoro-iodo precursor into the target scaffold, followed by divergent cross-coupling strategies.[1]

References & Authoritative Sources

-

PubChem Compound Summary. 4-Iodopyridine and Derivatives. National Center for Biotechnology Information.[1]

-

Schlosser, M., et al. (2005). "Site-Selective Substitution of Dihalogenated Pyridines." Journal of Organic Chemistry. (Demonstrates the selectivity of F vs I in

).-

[Link]

-

-

ChemicalBook. 2-Fluoro-4-iodopyridine Properties and Synthesis.

-

Org. Synth. General Protocols for Palladium-Catalyzed Cross-Couplings on Pyridines.

A Technical Guide to the Thermal Stability of Halogenated Aminopyridines for Pharmaceutical Development

Introduction: The Critical Role of Thermal Stability in Drug Development

Halogenated aminopyridines represent a privileged scaffold in modern medicinal chemistry. Their unique electronic properties and ability to form specific intermolecular interactions, such as halogen and hydrogen bonds, make them invaluable building blocks in the design of novel therapeutics targeting a wide array of diseases. However, the journey from a promising lead compound to a viable drug product is fraught with physicochemical challenges. Among the most critical of these is thermal stability.

The thermal stability of an active pharmaceutical ingredient (API) dictates its shelf-life, dictates the parameters for safe handling and manufacturing, and influences its formulation into a stable, effective dosage form.[1] For halogenated aminopyridines, understanding their behavior at elevated temperatures is not merely a regulatory checkbox; it is a fundamental aspect of risk assessment and process optimization. An unexpected decomposition can lead to loss of potency, the formation of toxic impurities, and catastrophic batch failures.

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the thermal stability of halogenated aminopyridines. We will delve into the core analytical techniques, provide field-proven experimental protocols, analyze structure-stability relationships, and present key data to inform your research and development efforts.

Pillar 1: Core Analytical Techniques for Thermal Assessment

A thorough understanding of thermal stability is achieved not through a single measurement, but by integrating complementary analytical techniques. The two cornerstones of this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2]

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique that measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3][4] The principle is straightforward: a high-precision balance continuously monitors the sample's weight as it is heated in a furnace.[4] The resulting plot of mass versus temperature, known as a thermogram, provides critical information on:

-

Thermal Stability and Decomposition: The temperature at which mass loss begins indicates the onset of decomposition.[1][5]

-

Volatile Content: Mass loss at lower temperatures can quantify the presence of residual solvents or moisture.[1][2]

-

Material Composition: TGA can help determine the composition of multi-component systems and hydrates.

Differential Scanning Calorimetry (DSC)

While TGA tracks mass loss, DSC measures heat flow. Specifically, it quantifies the difference in the amount of heat required to increase the temperature of a sample compared to an inert reference.[6][7][8] This technique is exceptionally sensitive to thermal events, whether they involve a change in mass or not. A DSC thermogram can reveal:

-

Melting Point (Tm) and Enthalpy of Fusion (ΔHf): An endothermic peak signifies melting, a key indicator of purity and crystalline form.[9]

-

Crystallization (Tc): An exothermic peak upon cooling indicates crystallization.

-

Glass Transitions (Tg): A step-change in the baseline can identify the glass transition of amorphous materials.[7]

-

Decomposition: Exothermic peaks often accompany decomposition, providing information on the energy released during the process.[10]

When used in tandem, TGA and DSC provide a comprehensive picture: TGA shows when a material is losing mass, and DSC reveals the energetic changes (endothermic or exothermic) associated with that mass loss or other phase transitions.[4][11]

Pillar 2: A Self-Validating Experimental Workflow

To ensure data is reliable and reproducible, a robust, self-validating experimental protocol is essential. The following workflow details the steps for a simultaneous TGA-DSC analysis, which provides the most comprehensive dataset from a single sample run.

Detailed Step-by-Step Protocol for TGA-DSC Analysis

-

Instrument Calibration:

-

Causality: Before any analysis, the instrument's temperature and heat flow sensors must be calibrated to ensure accuracy. This is a non-negotiable step for data integrity.

-

Procedure: Calibrate the instrument using certified reference materials with known melting points, such as high-purity indium and tin. The calibration should verify both the onset temperature of the melt and the enthalpy of fusion.

-

-

Sample Preparation:

-

Causality: The sample must be representative of the bulk material, and the sample mass must be within the optimal range for the instrument to ensure high-quality data without overwhelming the sensor.

-

Procedure:

-

Accurately weigh 3-5 mg of the halogenated aminopyridine sample using a calibrated microbalance.

-

Place the sample into an appropriate crucible (e.g., aluminum for temperatures below 600 °C). Ensure a flat, even distribution of the powder at the bottom of the pan.

-

For volatile compounds or to study processes near the boiling point, a hermetically sealed pan with a pinhole lid is recommended to increase the internal pressure and delay volatilization.

-

-

-

Experimental Setup & Execution:

-

Causality: The experimental parameters, particularly the heating rate and atmosphere, directly influence the observed transition temperatures. A slow heating rate provides better resolution of thermal events, while an inert atmosphere prevents oxidative side reactions.

-

Procedure:

-

Place the sample crucible and an empty reference crucible into the instrument's autosampler or manual tray.

-

Purge the furnace with an inert gas, typically dry nitrogen, at a flow rate of 50 mL/min for at least 15 minutes to ensure an oxygen-free environment.[9]

-

Program the temperature profile:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a final temperature (e.g., 400 °C or higher, depending on the expected decomposition) at a linear heating rate of 10 °C/min. This rate offers a good balance between resolution and experiment time.

-

-

Initiate the run and continuously record the sample mass, heat flow, and temperature.

-

-

-

Data Analysis and Interpretation:

-

Causality: Proper analysis involves identifying key thermal events and quantifying them according to established conventions.

-

Procedure:

-

TGA Curve: Determine the onset temperature of decomposition (Tonset), often defined by the intersection of the baseline tangent and the tangent at the point of maximum mass loss. Identify the temperature of maximum decomposition rate (Tmax) from the peak of the derivative thermogravimetry (DTG) curve.

-

DSC Curve: Identify endothermic peaks (melting) and exothermic peaks (crystallization, decomposition). Determine the onset and peak temperatures for each event. Integrate the peak area to calculate the enthalpy change (ΔH) in J/g.

-

Correlation: Correlate the events observed in the DSC curve with the mass loss steps in the TGA curve. An endothermic event without mass loss is typically melting. An exothermic event with a simultaneous sharp mass loss is indicative of energetic decomposition.[11]

-

-

Mandatory Visualization: TGA-DSC Experimental Workflow

Caption: A standardized workflow for TGA-DSC analysis.

Pillar 3: Thermal Stability Data & Structure-Activity Relationships

While thermal stability data must be determined empirically for each new compound, trends can be observed. The data below for halogenated azidopyridines, which are high-energy intermediates, provide a valuable case study. The principles observed are broadly applicable to halogenated aminopyridines.

Quantitative Data Summary

| Compound | Onset Temperature (Tonset, °C) | Decomposition Energy (J/g) | Key Observation | Source |

| 2-Azido-3-fluoropyridine | 129 | -2197 | Highly energetic decomposition. | [10] |

| 2-Azido-5-bromopyridine | 135 | -1582 | Higher onset than fluoro-analogue. | [10] |

| 4-Azido-3-fluoropyridine | 119 | -1463 | Lowest onset; noted impact sensitivity. | [10][12] |

| 3,4-Diaminopyridinium Perchlorate | ~285 (Decomposition Start) | N/A | High thermal stability up to the melt. | [13] |

Note: Decomposition energies are highly negative, indicating significant exothermic events.

Analysis of Structure-Stability Relationships

The thermal stability of a halogenated aminopyridine in the solid state is not merely a function of its intramolecular bond strengths but is critically dependent on the collective strength of intermolecular interactions within its crystal lattice.

-

Effect of Halogen Type (F, Cl, Br, I):

-

C-X Bond Strength: The strength of the carbon-halogen bond decreases down the group (C-F > C-Cl > C-Br > C-I). While this suggests fluoro-substituted compounds might be intrinsically more stable, this is often overshadowed by intermolecular effects.

-

Halogen Bonding: The ability to act as a halogen bond donor increases down the group (I > Br > Cl > F).[14] Strong halogen bonds can significantly stabilize the crystal packing, thereby increasing the energy required to initiate decomposition.[15] This can lead to the counterintuitive trend where iodo- and bromo-substituted compounds exhibit higher thermal stability than their chloro- or fluoro-counterparts.[14] The electron-withdrawing nature of substituents on the ring can further enhance the magnitude of this interaction.[15]

-

-

Effect of Substituent Position:

-

Steric and Electronic Effects: The position of the halogen and amino groups can dramatically alter the molecule's dipole moment and its ability to pack efficiently. Ortho-substituents, for example, can introduce steric hindrance that may disrupt optimal crystal packing, potentially lowering thermal stability compared to para- or meta-isomers.[16]

-

Intramolecular vs. Intermolecular Bonding: Positional isomers can favor different bonding motifs. For instance, one isomer might favor strong intermolecular N-H···N hydrogen bonds, leading to a stable lattice, while another might be dominated by weaker interactions, resulting in lower stability.

-

-

Role of the Amino Group & Hydrogen Bonding:

-

The primary amino group is a potent hydrogen bond donor. The formation of extensive networks of intermolecular N-H···N (pyridine) or N-H···X (halogen) hydrogen bonds is a primary driver of thermal stability. A crystal structure with a robust, three-dimensional hydrogen-bonding network will require significantly more thermal energy to disrupt than one with only weak van der Waals forces.

-

Mandatory Visualization: Structure-Stability Relationships

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. improvedpharma.com [improvedpharma.com]

- 3. veeprho.com [veeprho.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 6. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 4-Iodo-2-pyrrolidin-1-ylpyridine

Introduction: The Strategic Value of 4-Iodo-2-pyrrolidin-1-ylpyridine in Synthesis

In the landscape of modern medicinal chemistry, pyridine scaffolds are ubiquitous, forming the core of numerous therapeutic agents due to their ability to engage in critical hydrogen bonding and other molecular interactions.[1][2][3] The strategic functionalization of these heterocycles is paramount for tuning the pharmacological profiles of drug candidates. 4-Iodo-2-pyrrolidin-1-ylpyridine has emerged as a particularly valuable and versatile building block for this purpose. The presence of the electron-donating pyrrolidine group at the 2-position modulates the electronic properties of the pyridine ring, while the carbon-iodine bond at the 4-position serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions.

The development of palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, has fundamentally transformed the art of molecule-building.[4][5] These reactions provide a powerful and reliable platform for the formation of carbon-carbon and carbon-heteroatom bonds with exceptional functional group tolerance and broad substrate scope.[6][7] The high reactivity of the C-I bond makes 4-Iodo-2-pyrrolidin-1-ylpyridine an ideal electrophilic partner for a wide array of these transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just a series of protocols, but also the underlying scientific rationale for experimental choices, troubleshooting insights, and a clear visualization of the chemical processes involved.

The Mechanistic Core: The Palladium Catalytic Cycle

At the heart of these transformations lies a common, elegant catalytic cycle involving the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.[5][6][8] Understanding this cycle is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

-

Oxidative Addition : The cycle begins with the catalytically active, coordinatively unsaturated Pd(0) species inserting into the carbon-iodine bond of 4-Iodo-2-pyrrolidin-1-ylpyridine. This is typically the rate-determining step and results in a square planar Pd(II) complex. The C-I bond is the most labile of the carbon-halogen bonds (I > Br > Cl > F), ensuring this step proceeds readily under mild conditions.[9]

-

Transmetalation (or Amine Coordination/Deprotonation) : In this step, the organic moiety from a nucleophilic partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the iodide. This step often requires activation by a base.[10][11] In the case of Buchwald-Hartwig amination, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[12][13]

-

Reductive Elimination : The final step involves the coupling of the two organic ligands on the palladium center. A new C-C or C-N bond is formed, yielding the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][12] This step is often accelerated by bulky, electron-rich phosphine ligands.

Caption: General Palladium Catalytic Cycle.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and vinyl-aryl structures, owing to the stability, commercial availability, and low toxicity of organoboron reagents.[4][11]

Protocol 1: Synthesis of 4-Phenyl-2-pyrrolidin-1-ylpyridine

This protocol details a general procedure for the coupling of 4-Iodo-2-pyrrolidin-1-ylpyridine with phenylboronic acid.

Caption: Experimental workflow for Suzuki coupling.

Materials:

-

4-Iodo-2-pyrrolidin-1-ylpyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate, tribasic (K₃PO₄) (2.5 equiv)

-

Anhydrous, degassed 1,4-Dioxane

-

Schlenk flask or sealed reaction vial

Step-by-Step Methodology:

-

To a dry Schlenk flask under an inert atmosphere (Argon or N₂), add 4-Iodo-2-pyrrolidin-1-ylpyridine, phenylboronic acid, and K₃PO₄.

-

In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand.

-

Evacuate and backfill the Schlenk flask with the inert gas three times to ensure an oxygen-free environment.

-

Add anhydrous, degassed 1,4-dioxane to the flask via syringe, followed by the catalyst/ligand mixture.

-

Seal the flask and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-phenyl-2-pyrrolidin-1-ylpyridine.

Field-Proven Insights (E-E-A-T):

-

Base Selection: The base (K₃PO₄) plays a critical role in activating the boronic acid. It facilitates the formation of a more nucleophilic boronate species [-B(OH)₃]⁻, which is essential for the transmetalation step to proceed efficiently.[11] Other bases like Cs₂CO₃ or K₂CO₃ can also be effective.[15]

-

Solvent and Atmosphere: Anhydrous, aprotic solvents like 1,4-dioxane or toluene are standard. It is imperative to degas the solvent (e.g., by bubbling argon through it for 15-30 minutes) and maintain an inert atmosphere to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand, which would deactivate the catalyst.

Data Summary: Suzuki-Miyaura Coupling Conditions

| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane | 100 | 85-95% |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | DME/H₂O | 90 | 80-90% |

| Thiophene-3-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene | 110 | 75-88% |

| (4-Fluorophenyl)boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (2.5) | Dioxane | 100 | 88-97% |

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route that avoids the harsh conditions of classical methods like nucleophilic aromatic substitution.[12] It is indispensable for installing amine functionalities, which are prevalent in pharmaceuticals.

Protocol 2: Synthesis of N-Benzyl-2-(pyrrolidin-1-yl)pyridin-4-amine

This protocol describes the coupling of 4-Iodo-2-pyrrolidin-1-ylpyridine with benzylamine.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

-

4-Iodo-2-pyrrolidin-1-ylpyridine (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

XPhos Pd G3 (a third-generation precatalyst) (1.5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed Toluene

-

Sealed reaction tube

Step-by-Step Methodology:

-

To a dry, oven-baked reaction tube containing a stir bar, add the XPhos Pd G3 precatalyst and sodium tert-butoxide.

-

Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or N₂) three times.

-

Add anhydrous, degassed toluene via syringe.

-

Add the 4-Iodo-2-pyrrolidin-1-ylpyridine, followed by the benzylamine via syringe.

-

Securely seal the reaction tube and place it in a preheated heating block or oil bath at 110 °C.

-

Stir the reaction mixture for 16-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Field-Proven Insights (E-E-A-T):

-

Precatalyst Choice: Modern palladium precatalysts, like XPhos Pd G3, are highly efficient and user-friendly. They are air- and moisture-stable, simplifying reaction setup, and are designed to readily generate the active monoligated Pd(0) species in solution, which is key for high reactivity.[6]

-

Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine (or the N-H bond of the palladium-amine adduct), facilitating the formation of the key palladium-amido intermediate prior to reductive elimination.[12][13] Weaker bases are generally insufficient for this transformation.

-

Substrate Scope Considerations: The Buchwald-Hartwig amination is exceptionally broad.[12] It can be applied to both primary and secondary amines. For less reactive aryl chlorides or sterically hindered coupling partners, more specialized ligands like BrettPhos or RuPhos may be required to achieve high yields.[16]

Data Summary: Buchwald-Hartwig Amination Conditions

| Amine Partner | Pd Source/Precatalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |

| Benzylamine | XPhos Pd G3 (1.5) | - | NaOtBu (1.4) | Toluene | 110 | 80-92% |

| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 100 | 75-85% |

| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | t-BuOH | 90 | 85-95% |

| Cyclohexylamine | BrettPhos Pd G3 (1.5) | - | LHMDS (1.5) | Toluene | 110 | 78-90% |

Application 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction provides a direct and efficient pathway to synthesize aryl alkynes by coupling an aryl halide with a terminal alkyne.[17][18] This reaction is unique in that it typically employs a dual catalytic system of palladium and a copper(I) salt.[17]

Protocol 3: Synthesis of 4-(Phenylethynyl)-2-(pyrrolidin-1-yl)pyridine

This protocol outlines the coupling of 4-Iodo-2-pyrrolidin-1-ylpyridine with phenylacetylene.

Materials:

-

4-Iodo-2-pyrrolidin-1-ylpyridine (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

-

Copper(I) Iodide (CuI) (4 mol%)

-

Triethylamine (TEA) (3.0 equiv)

-

Anhydrous, degassed Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

To a dry Schlenk flask, add 4-Iodo-2-pyrrolidin-1-ylpyridine, PdCl₂(PPh₃)₂ catalyst, and CuI co-catalyst.

-

Evacuate and backfill the flask with an inert gas (Argon or N₂) three times.

-

Add anhydrous, degassed THF and triethylamine via syringe. The mixture may turn from a suspension to a clear yellow or light brown solution.

-

Add phenylacetylene dropwise via syringe.

-

Stir the reaction at room temperature for 8-12 hours. The formation of a triethylammonium iodide salt precipitate is often observed. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the salt and catalyst residues.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Field-Proven Insights (E-E-A-T):

-

Dual Catalysis: The Sonogashira reaction operates through two interconnected catalytic cycles.[17] The palladium cycle is similar to that described earlier. The copper cycle involves the formation of a copper(I) acetylide species, which is more reactive than the terminal alkyne itself. This copper acetylide then undergoes transmetalation with the Ar-Pd(II)-I complex, which is the key C-C bond-forming step.[17][19]

-

Role of the Base: The amine base, typically triethylamine or diisopropylamine, serves two purposes. First, it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide. Second, it acts as a solvent and scavenges the HI that is generated during the reaction.[18][20]

-

Copper-Free Variants: While the classic Sonogashira reaction uses a copper co-catalyst, concerns about homocoupling of the alkyne (Glaser coupling) and difficulties in removing copper residues have led to the development of copper-free conditions.[18][19] These methods often require stronger bases, different ligand systems, or higher temperatures to facilitate the direct reaction of the alkyne with the palladium complex.

Data Summary: Sonogashira Coupling Conditions

| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (3) | THF | RT | 85-95% |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (3) | Toluene | 50 | 80-90% |

| 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (3) | DMF | RT | 75-88% |

| Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ (2.5) | Acetonitrile | 60 | 70-85% |

Conclusion

4-Iodo-2-pyrrolidin-1-ylpyridine stands out as a highly effective and versatile substrate for palladium-catalyzed cross-coupling reactions. Its activated C-I bond allows for facile oxidative addition to the palladium center, enabling a broad range of transformations under relatively mild conditions. The protocols and insights provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings demonstrate the power of this building block to rapidly generate molecular complexity. By understanding the fundamental mechanisms and the specific roles of each reagent, researchers can effectively leverage these powerful synthetic tools to accelerate the discovery and development of novel chemical entities in pharmaceuticals, agrochemicals, and materials science.

References

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC.

- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable.

- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.

- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - University of Windsor.

- Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing).

- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions - Benchchem.

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. Available at: [Link]

-

Heck Reaction - Organic Chemistry Portal. Available at: [Link]

-

Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate. Available at: [Link]

- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.

- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.

- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands - Benchchem.

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol - Benchchem.

-

Sonogashira coupling - Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. Available at: [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

-

Heck Reaction - Chemistry LibreTexts. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

-

Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC - PubMed Central. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. Available at: [Link]

-

Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF - ResearchGate. Available at: [Link]

- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]

- The Intramolecular Heck Reaction - Macmillan Group.

-

4-Iodopyridine | C5H4IN | CID 609492 - PubChem. Available at: [Link]

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar. Available at: [Link]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. nobelprize.org [nobelprize.org]

- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. fiveable.me [fiveable.me]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

Using 4-Iodo-2-pyrrolidin-1-ylpyridine as an intermediate in drug discovery

Application Note: 4-Iodo-2-pyrrolidin-1-ylpyridine as a Strategic Intermediate in Drug Discovery

Abstract

This guide details the strategic application of 4-Iodo-2-pyrrolidin-1-ylpyridine (CAS: 1370025-52-7) as a high-value scaffold in medicinal chemistry. Combining the electronic modulation of the pyrrolidine ring with the reactive versatility of the C4-iodine handle, this intermediate serves as a critical junction for synthesizing kinase inhibitors and GPCR ligands. We provide optimized protocols for its synthesis via nucleophilic aromatic substitution (

Introduction: The Scaffold Advantage

In modern drug discovery, the 2-amino-pyridine motif is a "privileged structure," appearing frequently in FDA-approved kinase inhibitors (e.g., Crizotinib, Ribociclib). The specific derivative 4-Iodo-2-pyrrolidin-1-ylpyridine offers a unique dual-advantage:

-

The C2-Pyrrolidine Moiety:

-

Solubility & Lipophilicity: The saturated ring breaks planarity slightly compared to flat anilines, improving solubility while maintaining lipophilic contacts required for hydrophobic pockets.[1]

-

Electronic Donor: The pyrrolidine nitrogen is a strong electron donor to the pyridine ring, increasing the electron density at the pyridine nitrogen (

). This often enhances hydrogen bond acceptor capability in the "hinge region" of kinases.[1]

-

-

The C4-Iodine Handle:

-

Reactivity: Iodine is the most reactive halogen for oxidative addition to Palladium(0).[1] This allows for mild coupling conditions, preserving sensitive functional groups elsewhere on the molecule.

-

Vector Control: Substitution at the C4 position projects substituents into the solvent-exposed region or the "gatekeeper" pocket of enzymes, a critical vector for tuning selectivity.

-

Strategic Synthesis Workflow

The utility of this intermediate lies in its divergent synthesis potential.[1] The workflow below illustrates the generation of the intermediate followed by its application in creating a library of bioactive compounds.

Figure 1: Divergent synthesis workflow starting from 2-chloro-4-iodopyridine. The C2-chlorine is more electrophilic towards nucleophiles (

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: Regioselective synthesis of 4-Iodo-2-pyrrolidin-1-ylpyridine from 2-chloro-4-iodopyridine.

Mechanistic Insight: The 2-position of the pyridine ring is significantly more electron-deficient than the 4-position due to the inductive effect of the adjacent nitrogen. This allows for highly selective

Materials:

-

2-Chloro-4-iodopyridine (1.0 equiv)

-

Pyrrolidine (2.5 equiv)

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or Ethanol (EtOH)

-

Base:

(1.5 equiv) - Optional if excess pyrrolidine is used.

Procedure:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-iodopyridine (5.0 g, 20.9 mmol) in EtOH (50 mL).

-

Addition: Add pyrrolidine (4.3 mL, 52.2 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting material ( -

Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Extraction: Dilute the residue with water (50 mL) and extract with EtOAc (

mL). Wash combined organics with brine, dry over -

Purification: If necessary, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Utilizing the C4-iodine handle to attach an aryl group (e.g., 4-methoxyphenyl) to the scaffold.

Mechanistic Insight: The electron-rich pyrrolidine ring at C2 deactivates the pyridine slightly towards oxidative addition compared to a naked pyridine.[1] Therefore, highly active catalyst systems (like

Table 1: Reaction Optimization Matrix

| Parameter | Standard Condition | Optimized Condition (Difficult Substrates) |

| Catalyst | ||

| Base | ||

| Solvent | Dioxane / Water (4:1) | DME / Water (4:1) or Toluene/EtOH/H2O |

| Temperature |

Step-by-Step Procedure (Standard):

-

Preparation: In a microwave vial or Schlenk tube, combine:

-

4-Iodo-2-pyrrolidin-1-ylpyridine (274 mg, 1.0 mmol)

-

Aryl boronic acid (1.2 mmol)

- (24 mg, 0.03 mmol)

-

-

Solvent & Base: Add 1,4-Dioxane (4 mL) and 2M aqueous

(1 mL). -

Degassing: Sparge the mixture with Nitrogen or Argon gas for 5 minutes (Critical step to prevent Pd oxidation).

-

Reaction: Seal the vessel and heat to

for 12 hours (or microwave at -

Work-up: Filter through a pad of Celite to remove Palladium black.[1] Wash with EtOAc.[1]

-

Purification: Concentrate and purify via automated flash chromatography (Gradient: 0

50% EtOAc in Hexanes).

Quality Control & Characterization

To ensure the integrity of the intermediate before library synthesis, verify the following parameters:

-

1H NMR (400 MHz, CDCl3): Look for the diagnostic pyrrolidine signals (

1.9 ppm multiplet, -

LC-MS: Expect a strong

peak at m/z 275.0 (for the Iodo-intermediate). Note that the iodine isotope pattern is unique (no M+2 peak like Cl/Br).[1]

Troubleshooting Guide:

| Observation | Root Cause | Solution |

| Low Conversion (Suzuki) | Catalyst Poisoning | The pyridine nitrogen can coordinate Pd. Switch to a bidentate ligand catalyst (e.g., Pd(dppf)Cl2) or increase catalyst loading. |

| Protodehalogenation | Hydride Source | Avoid using alcohols (EtOH) as co-solvents if de-iodination is observed; switch to DMF/Water.[1] |

| Regioisomer Mix (Step 1) | Temperature too high | Run the SnAr reaction at |

References

-

Synthesis of 2-amino-4-halopyridines

-

Suzuki Coupling Protocols

-

Pyrrolidine in Drug Discovery

-

Commercial Availability & Properties

Sources

Sonogashira coupling procedures with 4-Iodo-2-pyrrolidin-1-ylpyridine

Application Note: High-Efficiency Sonogashira Coupling of 4-Iodo-2-pyrrolidin-1-ylpyridine

Executive Summary

This guide details the optimized protocols for the Sonogashira cross-coupling of 4-Iodo-2-pyrrolidin-1-ylpyridine (CAS: 1370025-52-7). This scaffold is a critical intermediate in the synthesis of kinase inhibitors and CNS-active agents. Unlike simple aryl halides, this substrate presents a unique "push-pull" electronic environment: the electron-deficient pyridine ring is strongly deactivated at the 4-position by the electron-donating pyrrolidine moiety at the 2-position.

Successful coupling requires balancing the oxidative addition rate (slowed by the electron-rich nature) with the prevention of catalyst poisoning by the pyridine nitrogen. This note provides two validated workflows: a robust Copper-Cocatalyzed Method for standard library synthesis and a Copper-Free Method for sensitive alkynes prone to Glaser homocoupling.

Mechanistic Considerations & Substrate Analysis

To optimize the reaction, one must understand the specific challenges posed by 4-Iodo-2-pyrrolidin-1-ylpyridine.

-

Electronic Deactivation: The pyrrolidine nitrogen donates electron density into the pyridine ring via resonance. This increases the electron density at the C4 position, making the C–I bond less electrophilic. Consequently, the Oxidative Addition step (Pd(0) insertion into C–I) is slower than in unsubstituted 4-iodopyridine.

-

Catalyst Poisoning: The pyridine nitrogen is a competent ligand for Palladium. However, the bulky pyrrolidine group at the adjacent C2 position provides steric shielding, reducing the likelihood of formation of stable, inactive bis-pyridine-Pd complexes.

-

Leaving Group: The use of Iodide (vs. Bromide) is critical here. The weaker C–I bond compensates for the electronic deactivation caused by the pyrrolidine ring, allowing the reaction to proceed under milder conditions.

Figure 1: Mechanistic Pathway & Electronic Effects

Caption: Catalytic cycle highlighting the rate-limiting oxidative addition caused by the electron-donating pyrrolidine group.

Protocol A: Standard Copper-Cocatalyzed Method

Best for: Routine synthesis, stable alkynes, scale-up (grams). Key Feature: Uses CuI to accelerate the reaction, allowing for lower Pd loadings.

Reagents & Materials

-

Substrate: 4-Iodo-2-pyrrolidin-1-ylpyridine (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (3–5 mol%)

-

Co-Catalyst: Copper(I) Iodide [CuI] (5–10 mol%)

-

Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)

-

Solvent: DMF (Anhydrous) or THF (if product solubility permits)

Step-by-Step Procedure

-

Preparation: Oven-dry a reaction vial or round-bottom flask containing a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

-

Loading: Add 4-Iodo-2-pyrrolidin-1-ylpyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv) to the flask.

-

Note: Adding solids first allows for efficient inert gas purging.

-

-

Inert Atmosphere: Cap the vessel and purge with Argon/Nitrogen for 5 minutes (vacuum/backfill cycle x3 is preferred).

-

Solvent Addition: Inject anhydrous DMF (concentration 0.2 M) and the amine base (3.0 equiv) via syringe.

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) last.

-

Why? Adding alkyne last prevents premature formation of copper acetylides before the Pd cycle is engaged.

-

-

Reaction: Stir at 60°C for 4–12 hours.

-

Monitoring: Monitor by LCMS. The starting iodide (M+H ~275) should disappear. If conversion stalls after 6h, add an additional 1 mol% Pd catalyst.

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).[1]

-

Wash 3x with water (to remove DMF) and 1x with brine.

-

Crucial: Wash with 5% NH₄OH or saturated NH₄Cl solution to sequester Copper species (organic layer will turn from dark brown to yellow/orange).

-

Dry over Na₂SO₄, filter, and concentrate.

-

Protocol B: Copper-Free Method

Best for: Alkynes prone to homocoupling (Glaser coupling), synthesis of electronic materials, or when trace Cu contamination is unacceptable. Key Feature: Relies on electron-rich phosphine ligands to facilitate the reaction without Copper activation of the alkyne.

Reagents & Materials

-

Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(PPh₃)₄ (5 mol%)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Inorganic bases are superior for Cu-free.

-

Solvent: Acetonitrile (MeCN) or Toluene.

Step-by-Step Procedure

-

Catalyst Pre-complexation: In the reaction vessel, mix Pd(OAc)₂ and XPhos in the solvent (MeCN) and stir for 10 mins under Argon to generate the active Pd(0)-ligand species.

-

Substrate Addition: Add 4-Iodo-2-pyrrolidin-1-ylpyridine (1.0 equiv) and Cs₂CO₃ (2.0 equiv).

-

Alkyne Addition: Add terminal alkyne (1.5 equiv).

-

Reaction: Heat to 80°C for 12–24 hours.

-

Note: Cu-free reactions generally require higher temperatures and longer times because the alkyne is not activated by Copper.

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Concentrate the filtrate.

-

Purify via column chromatography.

-

Purification & Characterization Strategy

The 2-pyrrolidinylpyridine moiety makes the product basic and polar. Standard silica chromatography can lead to "streaking" or irreversible adsorption.

Chromatography Optimization:

-

Stationary Phase: Standard Silica Gel (40–63 µm).

-

Mobile Phase: DCM / MeOH (95:5) or Hexanes / EtOAc.[1]

-

Modifier: Add 1% Triethylamine (Et₃N) to the mobile phase. This neutralizes the acidic sites on the silica, preventing the basic pyridine product from sticking.

Figure 2: Workflow & Decision Matrix

Caption: Decision matrix for selecting the appropriate coupling protocol based on alkyne stability.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or slow oxidative addition. | Increase Temp to 80°C. Switch to electron-rich ligands (e.g., XPhos, SPhos) to boost Pd reactivity. |

| Homocoupling (Alkyne Dimer) | Oxygen presence or excess Copper. | Degas solvents rigorously (freeze-pump-thaw). Switch to Protocol B (Cu-Free) . |

| Product Streaking on TLC | Interaction with Silica. | Pre-wash TLC plate with mobile phase containing 1% Et₃N. Use amine-functionalized silica if available. |

| Black Precipitate | Pd black formation (catalyst decomposition). | Ligand concentration is too low. Add excess PPh₃ (10 mol%) to stabilize the Pd species. |

References

-

Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

-

Copper-Free Methodologies: Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[2] Angewandte Chemie International Edition, 42(48), 5993-5996. Link

-

Reactivity of Aminopyridines: Hagelina, H., et al. (2000).[3] Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146. Link

-

Ligand Effects (XPhos): Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Sonogashira Coupling of Aryl Halides with Terminal Alkynes. Journal of the American Chemical Society, 129(11), 3358-3366. Link

-

Substrate Data: 4-Iodo-2-(pyrrolidin-1-yl)pyridine (CAS 1370025-52-7) Product Page.[4] BLD Pharm. Link

Sources

Application Note: Site-Selective Functionalization of the C-4 Position in 2-Pyrrolidin-1-ylpyridine

Part 1: Executive Summary & Strategic Analysis[1][2]

The Challenge

Functionalizing the C-4 position of 2-pyrrolidin-1-ylpyridine (PPY) presents a distinct regiochemical paradox. The pyridine ring is naturally electron-deficient, favoring nucleophilic attack at C-2 and C-6.[1] However, the C-2 position is already occupied by the pyrrolidine moiety. While this blocks one reactive site, the pyrrolidine ring acts as a strong electron-donating group (EDG) via resonance, significantly increasing electron density at C-3 and C-5 (ortho/para directors relative to the amino group).

Consequently, C-4 remains the electronic orphan :

-

Too electron-rich for facile Nucleophilic Aromatic Substitution (

) compared to unmodified pyridine.[1] -

Too electron-poor for classical Electrophilic Aromatic Substitution (

) compared to the C-3/C-5 positions activated by the pyrrolidine.[1] -

Sterically remote from the directing nitrogen atom, making Directed Ortho Metalation (DoM) difficult without "halogen dance" strategies.

Strategic Solutions

To access the C-4 position selectively, we must exploit mechanisms that override inherent electronic biases. This guide details three high-fidelity protocols:

-

Thermodynamic Metalation (The Organosodium Route): Utilizing n-butylsodium (n-BuNa) to access the thermodynamically stable C-4 metallo-species, avoiding the C-2 nucleophilic addition common with organolithiums.[1]

-

Radical C-H Alkylation (Minisci-Type): Leveraging the protonated pyridinium form to direct nucleophilic alkyl radicals to the C-4 position.[1]

-

Steric-Controlled Iridium Borylation: Using bulky ligands to steer C-H activation away from the C-2 substituent (pyrrolidine) and the N-lone pair, favoring the distal C-4/C-5 positions.[1]

Part 2: Detailed Experimental Protocols

Protocol A: Thermodynamic C-4 Metalation via n-Butylsodium

Best for: Direct introduction of electrophiles (halogens, aldehydes, silanes).

Mechanism: Unlike n-butyllithium (n-BuLi), which attacks the C-2 position of pyridine to form a dihydropyridine adduct (nucleophilic addition), n-butylsodium (n-BuNa) operates under thermodynamic control.[1] It deprotonates the most acidic position that does not lead to addition. While C-3 is kinetically accessible via DoM, the C-4 metallated species is often thermodynamically favored in the absence of stabilizing chelating groups at C-2.[1]

Materials

-

Substrate: 2-pyrrolidin-1-ylpyridine (1.0 equiv)

-

Reagent: n-Butylsodium (prepared in situ from n-BuLi and NaOtBu)

-

Solvent: Anhydrous Hexanes/Cyclohexane

-

Electrophile: e.g., Methyl iodide, Iodine, or DMF.

Step-by-Step Workflow

-

Reagent Preparation: In a flame-dried Schlenk flask under Argon, suspend Sodium tert-butoxide (NaOtBu, 2.2 equiv) in anhydrous cyclohexane (0.5 M).

-

Lithium-Sodium Exchange: Add n-BuLi (2.0 equiv, 2.5 M in hexanes) dropwise at room temperature.[1] Stir for 1 hour. A grey/white suspension of n-BuNa precipitates.[1]

-

Substrate Addition: Cool the suspension to -78 °C. Add 2-pyrrolidin-1-ylpyridine (1.0 equiv) slowly.

-

Metalation: Allow the mixture to warm to -20 °C and stir for 2 hours. The solution color will shift (often to deep red/brown), indicating the formation of the pyridyl-sodium species.

-

Trapping: Cool back to -78 °C. Add the electrophile (e.g.,

in THF, 3.0 equiv) rapidly. -

Workup: Warm to RT, quench with sat.

, extract with EtOAc, and purify via flash chromatography.

Critical Note: The pyrrolidine nitrogen lone pair may coordinate Li/Na species. If C-3 functionalization is observed as a minor byproduct, increase the steric bulk of the solvent (e.g., use tert-butyl methyl ether) to discourage chelation-directed deprotonation at C-3.[1]

Protocol B: C-4 Selective Minisci Alkylation

Best for: Late-stage alkylation (methyl, ethyl, isopropyl).[1]

Mechanism: The reaction proceeds via the addition of a nucleophilic carbon-centered radical to the electron-deficient pyridinium salt. Protonation of the pyridine nitrogen lowers the LUMO energy, activating the ring. With C-2 blocked by pyrrolidine, the nucleophilic radical preferentially attacks C-4 (para) or C-6 (ortho).[1] The bulky pyrrolidine group sterically shields C-3, and to a lesser extent C-2, directing attack toward C-4.[1]

Materials

-

Substrate: 2-pyrrolidin-1-ylpyridine

-

Radical Precursor: Carboxylic acid (e.g., Pivalic acid for t-butyl) or Alkyl halide.[1]

-

Oxidant: Ammonium persulfate

[2] -

Catalyst:

(20 mol%)[2] -

Acid: Trifluoroacetic acid (TFA) (1.0 equiv)

-

Solvent:

(biphasic 1:1)

Step-by-Step Workflow

-

Salt Formation: Dissolve 2-pyrrolidin-1-ylpyridine (0.5 mmol) in DCM (2 mL). Add TFA (0.5 mmol) to generate the pyridinium salt in situ.

-

Radical Source: Add the alkyl carboxylic acid (2.0 equiv) and

(0.1 mmol). -

Initiation: Add distilled water (2 mL) and

(2.0 equiv). -

Reaction: Stir vigorously at 40-50 °C for 4-12 hours. Evolution of

gas indicates decarboxylation. -

Quench: Basify with 1M NaOH (to neutralize TFA and deprotonate the product). Extract with DCM.[1]

-

Purification: The crude mixture may contain C-4 and C-6 isomers.[1] Separate via HPLC or column chromatography (C-4 isomer is typically more polar due to symmetry).[1]

Protocol C: Iridium-Catalyzed Steric C-H Borylation

Best for: Creating a versatile boronic ester handle for Suzuki couplings.[1]

Mechanism: The active catalyst, typically

Materials

-

Catalyst:

(1.5 mol%) -

Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (3 mol%)[1]

-

Boron Source:

(bis(pinacolato)diboron) (1.0 equiv) -

Solvent: Hexane or THF (anhydrous)

Step-by-Step Workflow

-

Catalyst Activation: In a glovebox (

atm), mix -

Addition: Add 2-pyrrolidin-1-ylpyridine (1.0 equiv).

-

Heating: Seal the vessel and heat to 60-80 °C for 16 hours.

-

Workup: Evaporate volatiles. The residue is usually the crude boronate ester.

-

Oxidation (Optional for analysis): Treat with

in THF/Water to convert the unstable boronate to the 4-hydroxypyridine for easier isolation, or use directly in Suzuki coupling.

Regioselectivity Note: Expect a mixture of C-4 and C-5 borylation. The C-4 isomer is often favored if the pyrrolidine ring adopts a conformation that shields C-3 and C-5.[1]

Part 3: Visualization & Data Analysis

Decision Matrix for Method Selection

| Parameter | Method A: n-BuNa Metalation | Method B: Minisci Radical | Method C: Ir-Borylation |

| Primary Selectivity | C-4 (Thermodynamic) | C-4 / C-6 mixture | C-4 / C-5 mixture |

| Substrate Tolerance | Low (No sensitive electrophiles) | High (Acid tolerant) | High (Neutral conditions) |

| Product Type | Halides, Formyl, Silyl | Alkyl groups | Boronic Esters |

| Scalability | Moderate (Cryogenic) | High | Low (High cost) |

| Cost | Low | Low | High (Ir catalyst) |

Mechanistic Pathway Diagram[2]

Caption: Comparative mechanistic flow for C-4 functionalization via metallation (left) vs. radical alkylation (right).

Part 4: References

-

Trepohl, V. T., et al. (2025). Functionalization of Pyridines at the C4 Position via Metalation and Capture. NIH/PubMed.[1]

-

Key Insight: Establishes n-butylsodium as the superior reagent for C-4 selective metalation of pyridines, overriding the C-2 selectivity of organolithiums.[1]

-

-

Jung, S., et al. (2020).[4] Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Journal of the American Chemical Society.

-

Key Insight: Demonstrates the use of pyridinium salts (Minisci-type manifold) to achieve high C-4 selectivity using radical chemistry.

-

-

Sadler, S. A., et al. (2014).[3] Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry.

-

Key Insight: Discusses the steric parameters required to achieve distal (C-4/C-5) borylation in 2-substituted pyridines and the prevention of catalyst poisoning.

-

-

Baran, P. S., et al. (2021).[2] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society.

-

Key Insight: Provides foundational protocols for overcoming regioselectivity issues in pyridine alkylation using blocking group strategies.

-

Sources

- 1. prepchem.com [prepchem.com]

- 2. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 3. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides [organic-chemistry.org]

Application Note: Buchwald-Hartwig Amination of 4-Iodo-2-(pyrrolidin-1-yl)pyridine

Executive Summary